3-Bromo-1,8-naphthyridine

Übersicht

Beschreibung

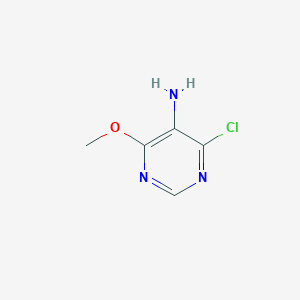

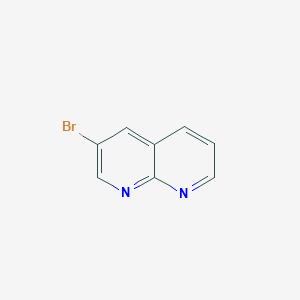

3-Bromo-1,8-naphthyridine is a brominated naphthyridine derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The presence of the bromine atom on the naphthyridine ring system can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of 3-Bromo-1,8-naphthyridine derivatives can be achieved through various methods. One approach involves the decarboxylation of 3-carboxylic acids to yield 2-substituted 1,8-naphthyridines . Another method includes the reaction of 3-bromo(chloro)-1,8-naphthyridine with potassium amide in liquid ammonia, leading to the formation of didehydro-1,8-naphthyridine intermediates . Additionally, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been reinvestigated to correct previous synthetic routes and provide a more accurate synthesis for related compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1,8-naphthyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone were studied using single crystal X-ray diffraction, revealing different crystalline arrangements and intermolecular interactions . Similarly, the structure of a bromo derivative of 2-acetyl-1-naphthol was confirmed by X-ray single-crystal diffractometry, showcasing the unit cell parameters and packing style .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-1,8-naphthyridine and its derivatives is quite versatile. For example, the reaction with potassium amide in liquid ammonia can lead to various amino derivatives, indicating the potential for nucleophilic substitution reactions . Additionally, the reactivity of halogens in different positions on the naphthyridine ring can influence the outcome of reactions, such as those with p-toluenesulfonic hydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,8-naphthyridine derivatives can be characterized by their spectroscopic data. The FT-IR spectra can provide information on functional group frequencies, such as the νNH and νCBr frequencies, which are affected by intramolecular hydrogen bonding and the presence of the bromine atom, respectively . UV-Vis spectra can reveal charge transfer bands, which are responsible for the coloration of the compounds . NMR spectroscopy can also be used to investigate the structure and dynamics of these molecules .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .

- They are used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .

- Many more compounds containing a 1,8-naphthyridine core are under clinical investigations .

-

Materials Science

- This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

- Due to their wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest .

-

Synthetic Chemistry

- The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

- For example, a novel regioisomeric series of 3-aryl-1,5-naphthyridine derivatives have been constructed using a Suzuki cross coupling reaction . The method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst .

-

Pharmacology

-

Ligands

-

Photochemical Properties

-

Multicomponent Reactions

- Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

- For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .

-

Metal Complexes

-

Biological Activity

-

Cross-Coupling Reactions

-

Oxidations and Reductions

-

Modification of Side Chains

Safety And Hazards

While specific safety and hazards information for 3-Bromo-1,8-naphthyridine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

3-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZZAWKYMHGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392541 | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,8-naphthyridine | |

CAS RN |

17965-78-5 | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)